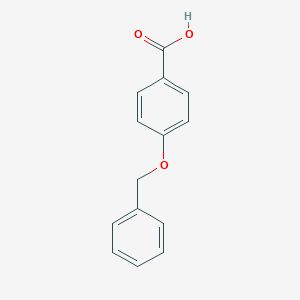

4-Benzyloxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSCHALQLXXKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164030 | |

| Record name | 4-Benzyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-51-7 | |

| Record name | 4-(Benzyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1486-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(benzyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZYLOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K45H4G7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Innovations for 4 Benzyloxybenzoic Acid and Its Derivatives

Classical and Contemporary Synthesis Routes

The preparation of 4-benzyloxybenzoic acid has traditionally relied on well-established organic reactions. These methods, while effective, are continuously being refined to improve yield, purity, and scalability.

The most prevalent method for synthesizing this compound is through the Williamson ether synthesis, which in this case involves the benzylation of 4-hydroxybenzoic acid. sigmaaldrich.com This reaction is typically carried out by treating 4-hydroxybenzoic acid with a benzylating agent, such as benzyl (B1604629) chloride or benzyl bromide, in the presence of a base. The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a phenoxide ion that acts as a nucleophile and attacks the benzyl halide, displacing the halide and forming the ether linkage.

Common bases and solvents used in this synthesis are outlined in the table below. The choice of reaction conditions can significantly impact the yield and purity of the final product.

| Base | Solvent | Typical Reaction Conditions | Yield (%) |

| Potassium Carbonate (K2CO3) | 2-Butanone | Reflux, 24 hours | Not specified |

| Sodium Hydroxide (NaOH) | Water/Organic co-solvent | Room temperature to mild heating | Varies |

| Potassium Hydroxide (KOH) | Ethanol | Reflux | High |

This table is generated based on general principles of Williamson ether synthesis and may not reflect specific optimized conditions for this compound.

An alternative synthetic strategy involves the hydrolysis of a 4-benzyloxybenzoate ester. jk-sci.com This approach is particularly useful when the starting material is an esterified form of 4-hydroxybenzoic acid. The synthesis begins with the benzylation of the 4-hydroxybenzoate (B8730719) ester. The resulting 4-benzyloxybenzoate ester is then subjected to hydrolysis, typically under basic or acidic conditions, to yield this compound. jk-sci.com

Base-catalyzed hydrolysis, or saponification, is often preferred as it is generally an irreversible process, driving the reaction to completion. jk-sci.com Following the formation of this compound, it can be further derivatized. For example, it can be esterified with various alcohols to produce a range of 4-benzyloxybenzoate esters, which have applications in liquid crystal synthesis. nih.gov

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly methods for chemical synthesis. This has led to innovative approaches for the preparation of this compound that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. wjpmr.com

A notable green innovation in the synthesis of this compound is the use of surfactant-assisted Williamson ether synthesis in aqueous media. researchgate.net This method addresses the environmental concerns associated with the use of volatile organic compounds (VOCs) as solvents. By employing a surfactant, the reaction between the water-insoluble 4-hydroxybenzoic acid and benzyl chloride can be carried out in water. researchgate.net

The surfactant forms micelles in the aqueous medium, creating a microenvironment that facilitates the interaction between the reactants. This approach not only replaces hazardous organic solvents with water but can also enhance the reaction rate. researchgate.net The table below summarizes the key features of this green methodology.

| Feature | Description | Environmental Benefit |

| Solvent | Water | Reduces VOC emissions and associated health and environmental risks. |

| Catalyst | Surfactant | Enables the reaction in an aqueous medium and can enhance reaction rates. |

| Energy | Often proceeds at lower temperatures | Reduced energy consumption. |

This table highlights the advantages of surfactant-assisted synthesis in an aqueous medium.

The pursuit of greener synthetic routes for this compound and its derivatives extends to the exploration of eco-friendly catalysts and solvent systems. While specific examples for this compound are emerging, broader trends in green chemistry are applicable. For instance, the use of solid-supported catalysts can simplify product purification and enable catalyst recycling, minimizing waste. sciencedaily.com

Furthermore, research into benign solvent alternatives to traditional volatile organic compounds is ongoing. This includes the use of ionic liquids and supercritical fluids, which can offer advantages in terms of recyclability and reduced environmental impact. The development of catalytic systems that can operate efficiently in these green solvents is a key area of research. sciencedaily.cominnovations-report.com Microbial synthesis is also being explored as a green alternative for producing precursor molecules like 4-hydroxybenzoic acid from renewable feedstocks, which can then be converted to this compound. nih.govresearchgate.net

Advanced Chemical Transformations and Derivatization

This compound serves as a versatile building block for the synthesis of more complex molecules with a wide range of applications. Advanced chemical transformations and derivatization reactions are employed to modify its structure and introduce new functional groups.

One common derivatization is the esterification of the carboxylic acid group. For instance, this compound can be reacted with 4-benzyloxyphenol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form 4-benzyloxyphenyl 4-(benzyloxy)benzoate, a component of liquid crystal mixtures. nih.gov

Another area of advanced transformation involves the use of this compound in the synthesis of bioactive compounds. The carboxylic acid moiety can be converted into an amide or other functional groups, allowing for its incorporation into larger molecular scaffolds. Derivatization can also target the aromatic rings, although this is less common than transformations involving the carboxylic acid group. The use of derivatizing agents like 4-hydrazinobenzoic acid with related compounds showcases the potential for creating a diverse range of derivatives for analytical and other purposes. unesp.br

Photoinduced Oxidative Strategies with Molecular Oxygen

Photoinduced oxidation represents a green and efficient strategy for the synthesis of carboxylic acids. Specifically, the aerobic photooxidation of methylarenes can yield the corresponding benzoic acids. This process typically involves the use of molecular oxygen as the terminal oxidant, often under UV irradiation and in the presence of a catalyst. organic-chemistry.orgnih.govdoi.org

One established method involves the direct oxidation of a methyl group on an aromatic ring to a carboxylic acid using molecular oxygen and catalytic hydrobromic acid under photoirradiation. organic-chemistry.orgresearcher.life This approach is noted for being environmentally friendly as it avoids the use of heavy metals. organic-chemistry.org The reaction mechanism is proposed to initiate with the formation of a benzyl radical, which then reacts with molecular oxygen to form a peroxyradical. This intermediate ultimately yields the carboxylic acid. organic-chemistry.org For substrates with electron-donating groups, the reaction rate is generally enhanced. organic-chemistry.org Given that the benzyloxy group is electron-donating, this method presents a viable pathway for the synthesis of this compound from 4-(benzyloxy)toluene.

Key features of this synthetic strategy are its simplicity and cost-effectiveness. organic-chemistry.org The general conditions for this type of transformation are summarized in the table below.

| Reactant | Oxidant | Catalyst | Conditions | Product |

| Substituted Toluene | Molecular Oxygen (O₂) | Hydrobromic Acid (HBr) | UV Irradiation, Ethyl Acetate | Corresponding Benzoic Acid |

Table 1: General Parameters for Aerobic Photooxidation of Methylarenes

Photoredox-Mediated Dearomative Annulation Cascades

Recent innovations in synthetic chemistry have utilized photoredox catalysis to achieve novel transformations. One such development is the dearomative annulation cascade of aromatic carboxylic acids to produce spirocyclic frameworks. This process is initiated by the formation of an acyl radical from a benzoic acid derivative through a photoredox-mediated C–O bond activation.

While direct examples using this compound are not detailed, the reaction has proven efficient for isomers such as 2-(benzyloxy)benzoic acids. The general mechanism involves the reaction of a deprotonated aromatic acid with a triphenylphosphine (B44618) cation-radical, leading to the cleavage of the C(acyl)–O bond and formation of an acyl radical. This radical then undergoes a 6-exo-trig spirocyclization, dearomatizing one of the aromatic rings to create a cyclohexadienyl radical intermediate, which ultimately leads to the spiro-chromanone product.

This methodology demonstrates the potential for converting benzoic acid derivatives into highly congested spiro-compounds under mild, visible-light-mediated conditions. The reaction is effective for benzoic acids bearing both electron-neutral and electron-rich substituents.

| Precursor Type | Key Reagents | Reaction Type | Product |

| Aromatic Carboxylic Acid | Photoredox Catalyst, Triphenylphosphine | Dearomative Annulation Cascade | Spiro-Chromanone |

Table 2: Overview of Photoredox-Mediated Dearomative Annulation

Esterification and Amidation Reactions for Functional Group Introduction

Esterification and amidation are fundamental reactions for modifying the carboxylic acid group of this compound, allowing for the introduction of a wide array of functional groups. These transformations are crucial for synthesizing derivatives with diverse chemical properties.

Esterification is the process of reacting a carboxylic acid, such as this compound, with an alcohol to form an ester and water. This reaction is typically catalyzed by an acid. A common laboratory procedure involves refluxing the carboxylic acid and alcohol with a catalytic amount of a strong acid like sulfuric acid. Another facile method for esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalyst like dimethylaminopyridine (DMAP).

Amidation involves the reaction of this compound with an amine to form an amide. This reaction often requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Coupling reagents such as DCC or propylphosphonic anhydride (B1165640) solution are frequently employed to facilitate this transformation. Brønsted acid-catalyzed atroposelective coupling of carboxylic acids with amines has also been reported as an effective amidation method.

These post-synthetic modifications are highly versatile and can be performed under mild conditions to produce high yields of ester and amide derivatives. acs.org

| Reaction | Reagents | Coupling Agent/Catalyst (Example) | Product |

| Esterification | This compound, Alcohol | N,N'-dicyclohexylcarbodiimide (DCC), DMAP | 4-Benzyloxybenzoate Ester |

| Amidation | This compound, Amine | Propylphosphonic Anhydride | This compound Amide |

Table 3: Common Esterification and Amidation Methods

Synthesis of Substituted this compound Amide Derivatives

Specific methodologies have been developed for the synthesis of complex substituted this compound amide derivatives. One documented process involves a multi-step synthesis beginning with the reaction of an aldehyde (e.g., benzaldehyde) with an N-Boc protected diamine (e.g., N-Boc-ethylenediamine) in methanol. nih.gov This initial step forms an imine intermediate which is subsequently reduced in situ using a reducing agent like sodium borohydride (B1222165) to yield a secondary amine. nih.gov

The resulting amine can then be coupled with this compound to form the final amide derivative. This coupling is typically achieved using standard amidation conditions, often involving an activating agent for the carboxylic acid. The process allows for the creation of a diverse library of amide derivatives by varying the initial aldehyde and amine components. nih.gov

| Step | Reactants | Key Reagents/Solvents | Intermediate/Product | Yield |

| 1 | Benzaldehyde, N-Boc-ethylenediamine | Methanol | Imine Intermediate | - |

| 2 | Imine Intermediate | Sodium Borohydride | N-Benzyl-N'-Boc-ethylenediamine | 51% |

| 3 | Amine, this compound | Amide Coupling Agents | Substituted this compound Amide | - |

Table 4: Example Synthetic Route for a Substituted this compound Amide Derivative. nih.gov

Preparation of Fused Bicyclic Systems

The synthesis of fused bicyclic systems from benzoic acid derivatives often involves intramolecular cyclization reactions. While specific examples starting directly from this compound are not extensively detailed, general strategies applicable to its derivatives can be considered.

One approach involves the cyclization of a precursor derived from a benzoic acid ester. For instance, a 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester can undergo thermal cyclization to form a mixture of chromene and chromane (B1220400) derivatives, which are fused bicyclic systems. mdpi.com Subsequent hydrogenation can reduce the double bond and, depending on the catalyst, cleave the benzyl protecting group to yield hydroxylated chromane structures. mdpi.com

Another powerful method for constructing bicyclic scaffolds is the intramolecular Diels-Alder (IMDA) reaction. researchgate.net This involves creating a precursor from a benzoic acid derivative that contains both a diene and a dienophile. Upon heating, this precursor undergoes cyclization to form a bridged bicyclic system. researchgate.net While this has been demonstrated with biodihydroxylated benzoic acid derivatives, the principle could be adapted to suitably functionalized derivatives of this compound. researchgate.net

| Method | Precursor Type | Conditions | Bicyclic System |

| Thermal Cyclization | Benzoic acid ester with an alkyne side chain | High Temperature (e.g., 210 °C) | Chromene/Chromane |

| Intramolecular Diels-Alder | Benzoic acid derivative with tethered diene and dienophile | Thermal or Microwave | Bridged Bicycloalkane |

Table 5: Methodologies for Preparing Fused Bicyclic Systems from Benzoic Acid Derivatives

Applications in Medicinal Chemistry and Biological Systems

Development of Therapeutically Active Compounds

The core structure of 4-benzyloxybenzoic acid serves as a versatile starting point for the development of compounds targeting a variety of diseases. Its utility spans from being a crucial building block in the synthesis of complex pharmaceuticals to the basis of new chemical entities with inherent therapeutic properties.

Intermediate in Pharmaceutical Agent Synthesis

This compound is a key intermediate in the synthesis of more complex molecules with desired pharmacological profiles. The benzyloxy group often serves as a protecting group for the phenolic hydroxyl of 4-hydroxybenzoic acid, allowing for selective reactions at other positions of the molecule. This strategy is fundamental in multi-step organic syntheses.

The compound is utilized in the preparation of various esters and amides. For instance, it is a precursor for synthesizing substituted 4-benzyloxy-benzoic acid amide derivatives, which have been investigated for therapeutic applications. google.com It has also been used to prepare 1,3-phenylene bis(4-benzyloxybenzoate). The synthesis of 4-(nonyloxy)benzoic acid and 4-(tetradecloxy)benzoic acid, which are important intermediate materials, can be achieved through the alkylation of methyl-4-hydroxybenzoate followed by hydrolysis, a process analogous to the chemistry involving this compound. ums.edu.my This highlights its role as a fundamental building block in creating a library of benzoic acid derivatives for various scientific investigations. ums.edu.mynih.gov

Table 1: Examples of Compounds Synthesized Using a Benzyloxybenzoic Acid Scaffold

| Compound Class | Synthetic Application | Potential Therapeutic Area |

|---|---|---|

| Substituted Amides | Intermediate in the synthesis of complex amides. google.com | Varied (e.g., Overactive Bladder) |

| Bis-benzoate Esters | Used to prepare compounds like 1,3-phenylene bis(4-benzyloxybenzoate). | Materials science, potential drug linkers |

| Alkoxybenzoic acids | Serves as a protected form of 4-hydroxybenzoic acid for further modification. ums.edu.my | Liquid crystals, pharmaceutical intermediates |

Exploration of Anti-inflammatory and Analgesic Properties

Derivatives of benzoic acid are widely recognized for their potential as anti-inflammatory and analgesic agents, with non-steroidal anti-inflammatory drugs (NSAIDs) being a prominent class of medicines. nih.gov Research has extended to derivatives of this compound to explore new therapeutic options. nih.govgoogle.com The anti-inflammatory effects of benzoic acid analogs are often linked to their ability to modulate the body's response to inflammation triggers. researchgate.netmdpi.com

Studies on various benzoic acid derivatives have shown potent inhibition of superoxide anion generation and elastase release in human neutrophils, which are key events in the inflammatory cascade. nih.gov For example, a newly developed NSAID, (Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one (piron), has a metabolite, (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, which exhibits anti-inflammatory activity comparable to diclofenac. mdpi.com While not a direct derivative, this demonstrates the therapeutic potential held by modified benzoic acid structures. Other studies have identified phenolic acids that effectively reduce nitric oxide production, a hallmark of inflammation, in microglial cells. nih.gov The investigation into 4-sulfonyloxy/alkoxy benzoxazolone derivatives has also yielded compounds with significant anti-inflammatory activity, which act by suppressing the release of nitric oxide and pro-inflammatory cytokines like IL-1β and IL-6. nih.gov

Table 2: Anti-inflammatory Activity of Selected Benzoic Acid Derivatives

| Compound | Biological Target/Assay | Finding |

|---|---|---|

| (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | Suppressed edema development (48.9–63.1% inhibition). mdpi.com |

| 5,4'-dihydroxy-3,7,3'-trimethoxyflavone (from Melicope semecarpifolia) | Superoxide anion generation and elastase release | Potent inhibition (IC50 < 4 µg/mL). nih.gov |

| Compound 2h (a 4-sulfonyloxy benzoxazolone derivative) | Nitric oxide (NO) production in RAW 264.7 cells | Strong inhibitory activity (IC50 = 17.67 µM). nih.gov |

| Protocatechuic Acid (a 4-hydroxybenzoic acid metabolite) | Nitric oxide (NO) production in BV2 microglial cells | Effective reduction in NO levels. nih.gov |

Investigations into Antineoplastic and Anticancer Activities

The search for novel anticancer agents has led to the investigation of a vast number of synthetic and natural compounds, including derivatives of benzoic acid. nih.goveurekaselect.com The structural scaffold of benzoic acid is present in several established and experimental antineoplastic drugs. preprints.orgresearchgate.net Research has shown that derivatives can exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. nih.gov

Histone Deacetylase Inhibition Mechanisms

One of the most promising avenues in cancer therapy is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in regulating gene expression; their aberrant activity is often linked to the development of cancer. nih.govlih.lu Inhibiting HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis in cancer cells. lih.lugoogle.com

Derivatives of 4-hydroxybenzoic acid, the parent compound of this compound, have been identified as potent pan-HDAC inhibitors. lih.lu Specific derivatives have also been shown to be selective inhibitors of HDAC6, an isoenzyme involved in protein trafficking and cell migration. nih.gov These HDAC6-specific inhibitors were found to reduce proliferation and viability in prostate cancer cells by acetylating HDAC6 targets like α-tubulin and HSP90α. nih.gov Furthermore, 4-hydroxybenzoic acid itself has been shown to enhance the sensitivity of breast cancer cells to the chemotherapy drug adriamycin by acting as an HDAC6 inhibitor and promoting the HIPK2/p53 pathway. nih.gov The benzyloxy group in this compound can be envisioned as a modifiable component in the design of new HDAC inhibitors, potentially influencing factors like cell permeability and binding affinity within the enzyme's active site.

Table 3: Activity of 4-Hydroxybenzoic Acid-Based HDAC Inhibitors

| Compound/Derivative | Target | Key Finding in Cancer Cells |

|---|---|---|

| Novel 4-hydroxybenzoic acid derivatives | Pan-HDAC | Increased protein acetylation, arrested cell cycle, triggered apoptosis. lih.lu |

| Two specific 4-hydroxybenzoic acid derivatives | HDAC6 | Reduced proliferation, colony formation, and viability of prostate cancer cells. nih.gov |

| 4-Hydroxybenzoic acid (4-HBA) | HDAC6 | Reversed adriamycin resistance in human breast cancer cells. nih.gov |

Receptor Tyrosine Kinase Inhibition Studies

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that are critical regulators of cellular processes such as growth, differentiation, and metabolism. amsterdamumc.nl Overexpression or mutation of RTKs, such as the epidermal growth factor receptor (EGFR), can lead to uncontrolled cell signaling and cancer development. researchgate.net Consequently, RTK inhibitors are a major class of targeted cancer therapies. amsterdamumc.nlselleckchem.com

Research into benzoic acid derivatives has explored their potential as RTK inhibitors. For example, novel derivatives of 4-(tert-butyl)-3-methoxybenzoic acid were designed as allosteric site inhibitors of EGFR tyrosine kinase, offering an alternative to traditional ATP-competitive inhibitors that can be susceptible to resistance mutations. researchgate.net Another benzoic acid derivative, 2-(oxalylamino)-benzoic acid, has been identified as a general, competitive inhibitor of protein-tyrosine phosphatases (PTPs), which are enzymes that counteract the action of tyrosine kinases. nih.gov While not direct inhibitors of RTKs, PTP inhibitors also modulate this critical signaling pathway. The this compound structure provides a scaffold that can be functionalized to target the specific binding pockets of various tyrosine kinases or phosphatases.

Modulation of Biological Receptors and Pathways

Beyond well-defined targets like HDACs and RTKs, derivatives of this compound can influence a variety of other biological pathways and receptors. This broad activity stems from the versatility of the benzoic acid scaffold, which can be adapted to interact with diverse protein structures.

One significant area of research involves G-protein coupled receptors (GPCRs). For instance, a series of 2-sulfonamidebenzamides were developed as positive allosteric modulators of MrgX1, a GPCR expressed in pain-sensing neurons, making it a non-opioid target for treating chronic pain. nih.gov In another domain, analogs of 4-hydroxybenzoic acid have been shown to impact the biosynthesis of Coenzyme Q (CoQ), a vital lipid involved in cellular energy production and antioxidant defense. nih.gov These analogs can enter the CoQ biosynthetic pathway and could potentially be used to bypass deficiencies in this pathway that lead to mitochondrial diseases. nih.gov Furthermore, the anti-inflammatory effects of some derivatives are mediated through the regulation of the MAPK-NF-κB/iNOS signaling pathway, which controls the production of inflammatory mediators. nih.gov

Bio-inspired Formulations and Delivery Systems

The unique physicochemical properties of certain compounds can be harnessed for advanced therapeutic applications, including the development of novel drug delivery systems.

Human Serum Albumin (HSA) is the most abundant protein in human plasma and serves as a natural transporter for a wide variety of endogenous and exogenous substances. mdpi.comnih.gov Its biocompatibility, biodegradability, and non-immunogenic nature make it an ideal candidate for use as a nanocarrier in drug delivery systems. nih.govnih.govfrontiersin.org HSA-based nanoparticles can improve the stability and pharmacokinetic profile of therapeutic agents and facilitate their delivery to target tissues. mdpi.comnih.gov

The interaction between phenolic compounds, a class that includes benzoic acid derivatives, and HSA has been a subject of considerable research. nih.govnih.gov These interactions are typically reversible and involve a combination of hydrogen bonds, hydrophobic effects, and electrostatic forces. nih.gov While specific studies on the formation of nanocomplexes between this compound and HSA are not extensively documented, research on related molecules provides a strong theoretical basis for this application. The binding of various phenolic acids and their derivatives to HSA has been shown to be influenced by their molecular structure, including the nature and position of substituent groups. nih.govnih.gov Given its structural features, this compound is a plausible candidate for forming stable complexes with HSA, potentially enhancing its solubility and creating a targeted delivery vehicle for therapeutic applications.

Contributions to Materials Science and Advanced Functional Materials

Polymer and Coating Formulation Development

The benzoic acid framework is a fundamental component in the synthesis of various polymers and functional coatings. The carboxylic acid group provides a reactive site for polymerization reactions, particularly for producing polyesters. Derivatives of benzoic acid are incorporated into polymer backbones or used as functional additives to impart specific properties to materials. zju.edu.cn For instance, benzoic acid has been incorporated into silicone coatings to act as an antimicrobial agent. nih.gov

In the context of polymer synthesis, related structures like 4-hydroxybenzoic acid are used to create high-performance aromatic polyesters, sometimes referred to as poly(4-hydroxybenzoate). researchgate.netgoogle.com 4-Benzyloxybenzoic acid can be prepared from 4-hydroxybenzoic acid and can similarly be used as a monomer in condensation polymerizations. mdpi.com The presence of the bulky benzyloxy group can influence the final properties of the polymer, such as thermal stability, solubility, and mechanical strength, by introducing rigidity and affecting intermolecular packing. Furthermore, block copolymers incorporating vinylbenzoic acid units have been synthesized using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmention Chain Transfer), demonstrating the utility of benzoic acid derivatives in creating well-defined macromolecular architectures. jlu.edu.cn

Luminescent and Magnetic Material Synthesis

The carboxylate group of this compound and its derivatives is effective at coordinating with metal ions, making it a suitable ligand for the synthesis of functional inorganic-organic hybrid materials.

This compound and its substituted derivatives have been successfully employed as ligands to sensitize the luminescence of lanthanide ions, such as Terbium (Tb³⁺) and Europium (Eu³⁺). mdpi.com In these coordination complexes, the organic ligand absorbs ultraviolet light and efficiently transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength (e.g., green for Tb³⁺). This process is known as the "antenna effect."

Research has shown that modifying the this compound ligand with electron-donating or electron-withdrawing groups can tune the luminescent properties of the resulting lanthanide complex. The introduction of an electron-releasing group, such as methoxy (B1213986) (-OCH₃), onto the ligand framework can increase the electron density and improve the photoluminescence of Tb³⁺ complexes. mdpi.com Conversely, an electron-withdrawing group like nitro (-NO₂) can dramatically decrease the luminescence efficiency by introducing non-radiative decay pathways. mdpi.com The weaker luminescence observed in corresponding Eu³⁺ complexes is often attributed to a poor energy match between the triplet state of the ligand and the emitting level of the Eu³⁺ ion. mdpi.com

The crystal structures of these complexes reveal diverse architectures, from homodinuclear species to infinite one-dimensional coordination polymers, held together by various coordination modes of the carboxylate group and intermolecular hydrogen bonding. mdpi.com

| Complex | Ligand | Central Ion | Key Finding |

|---|---|---|---|

| [Tb(L1)₃(H₂O)]₂ | This compound (HL1) | Tb³⁺ | Forms a dinuclear complex with characteristic green luminescence. |

| [Tb(L2)₃(H₂O)]n | 3-Methoxy-4-benzyloxybenzoic acid (HL2) | Tb³⁺ | Electron-releasing -OMe group enhances photoluminescence compared to the unsubstituted ligand. mdpi.com |

| [Tb(L3)₃(H₂O)]n | 3-Nitro-4-benzyloxybenzoic acid (HL3) | Tb³⁺ | Electron-withdrawing -NO₂ group significantly decreases luminescence efficiency. mdpi.com |

| Eu³⁺ Complexes | HL1, HL2, HL3 | Eu³⁺ | Exhibit weaker photoluminescence due to poor energy level matching. mdpi.com |

Aromatic polyester (B1180765) dendrimers and hyperbranched polymers represent a class of materials with highly branched, controlled architectures and a high density of functional groups. The synthesis of these materials often relies on AB₂-type monomers, which contain one reactive group of one type (A) and two of another (B). ias.ac.in

The precursor to this compound, 4-hydroxybenzoic acid, is a key building block in the synthesis of aromatic polyesters. researchgate.netwikipedia.org More complex monomers, such as 3,5-dihydroxybenzoic acid, are commonly used to create the branched structures found in dendritic polyesters. ias.ac.inmdpi.com In these synthetic strategies, the hydroxyl groups are typically reacted with a protected carboxyl group in a stepwise fashion to build up the dendritic or hyperbranched structure. The convergent synthesis approach, for example, involves preparing branched dendritic wedges (dendrons) first and then attaching them to a central core. mdpi.com

By protecting the hydroxyl group of 4-hydroxybenzoic acid with a benzyl (B1604629) group, this compound can be used as a monofunctional unit to cap the surface of a dendrimer or to control the degree of branching in a hyperbranched polyester. The benzyl group can be removed via hydrogenolysis, revealing a reactive hydroxyl group for further functionalization. rsc.org This allows for the precise placement of functional groups on the periphery of the macromolecule, leading to materials with controlled architectures for applications in areas like drug delivery and catalysis. zju.edu.cnmdpi.com

This compound and its derivatives are prominent building blocks in the design and synthesis of liquid crystalline molecules. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their molecular components (mesogens) typically possess a rigid, elongated (calamitic) shape. nih.gov The rigid structure of the benzoic acid core, combined with the benzyloxy group, contributes to the necessary anisotropy for forming liquid crystalline phases.

Benzoic acid derivatives can form liquid crystal phases through intermolecular hydrogen bonding, where pairs of carboxylic acid groups associate to form dimers. jlu.edu.cn This dimerization effectively elongates the molecule, promoting the formation of ordered mesophases such as nematic and smectic phases.

Numerous liquid crystals have been synthesized where a 4-benzyloxy moiety acts as a terminal group on a rigid core. For example, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate is a calamitic liquid crystal synthesized using 4-benzyloxyphenol as a key intermediate. nih.gov The design of new liquid crystals often involves modifying the terminal groups to control the temperature range and type of mesophase formed. nih.gov The benzyloxy group is a useful component in this molecular engineering approach due to its rigidity and synthetic accessibility.

| Compound Name | Key Structural Feature | Mesophase Type | Reference |

|---|---|---|---|

| 4-n-Alkanoyloxy benzoic acids | Hydrogen-bonded dimers | Smectic | jlu.edu.cn |

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | Terminal benzyloxy group | Nematic, Smectic | nih.gov |

| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Schiff base with terminal benzyloxy group | Smectic A | |

| 1,3-Phenylene bis(4-benzyloxybenzoate) | Banana-shaped (bent-core) molecule | Liquid Crystalline | mdpi.com |

Mechanistic Investigations and Structure Activity Relationships Sar

Elucidation of Reaction Mechanisms

Understanding the underlying mechanisms of reactions involving 4-benzyloxybenzoic acid is crucial for optimizing its applications. This includes its behavior in photochemical processes and the enhancement of its reactivity through micellar catalysis.

The photochemistry of benzyloxyaromatic compounds, including this compound, often involves the cleavage of the benzylic C-O bond, which can proceed through radical and electron transfer pathways. Upon absorption of UV light, the molecule is promoted to an excited state. In this state, it can undergo homolytic cleavage to generate a benzyl (B1604629) radical and a 4-carboxyphenoxy radical. The presence of these radical intermediates can be confirmed by techniques such as laser flash photolysis, which allows for the detection of transient species.

In some photochemical reactions, an electron transfer mechanism may operate. For substituted aromatic esters, photoinduced electron transfer can lead to the cleavage of the ester bond to yield the carboxylic acid. The efficiency of this process is influenced by the nature of the substituents on the aromatic rings. While direct studies on radical trapping with this compound are not extensively documented in the reviewed literature, the general principles of benzylic C-O bond cleavage in similar molecules suggest that radical scavengers would intercept the generated benzyl and phenoxy radicals, thus providing evidence for the radical mechanism.

Micellar catalysis has been shown to significantly enhance the rates of chemical reactions, including the hydrolysis of esters derived from this compound. Micelles, which are aggregates of surfactant molecules in solution, create a microenvironment that can stabilize transition states and increase the local concentration of reactants.

In the case of ester hydrolysis, cationic micelles, such as those formed from cetyltrimethylammonium bromide (CTAB), can stabilize the negatively charged tetrahedral intermediate formed during the reaction. ias.ac.in This stabilization lowers the activation energy of the reaction, leading to a significant rate enhancement. The mechanism involves the partitioning of the ester into the micellar phase, where the hydrolysis reaction is catalyzed. The rate of the reaction is influenced by factors such as the concentration of the surfactant, the nature of the ester, and the pH of the solution. The rate constant for the hydrolysis of esters in the presence of micelles typically shows a maximum at a certain surfactant concentration, which is a characteristic feature of micellar catalysis in bimolecular reactions. ias.ac.in

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of this compound and its derivatives is highly dependent on their chemical structure. SAR studies have been instrumental in identifying the key structural features responsible for their activity as NR4A agonists and their cytotoxic effects.

This compound has been identified as a potent agonist of the NR4A family of nuclear receptors (Nur77, Nurr1, and NOR-1). rsc.org Systematic SAR studies have been conducted to optimize its potency and efficacy. The position of the benzyloxy and carboxylic acid groups on the aromatic rings is crucial for activity. For instance, 3-benzyloxybenzoic acid exhibits similar activity to the 4-substituted isomer, while the ortho-isomer is inactive. rsc.org

Substituents on the benzyl ring have a significant impact on agonist activity. For example, in a series of chlorobenzyl derivatives, the potency was found to vary with the position of the chlorine atom. In the 4-benzoic acid series, a 2-chlorobenzyl substituent resulted in the highest potency, whereas in the 3-benzoic acid series, the potency increased from 2-chloro to 3-chloro to 4-chlorobenzyl substitution. rsc.org The introduction of other substituents, such as trifluoromethyl and phenyl groups at the 3-position of the benzyl ring, has been shown to enhance activation efficacy and potency. rsc.org

| Compound | Substituent on Benzyl Ring | Position on Benzyl Ring | Maximum Activation (%) |

|---|---|---|---|

| This compound | -H | - | 157 ± 6 |

| 2-Chlorobenzyl derivative | -Cl | 2 | 145 ± 5 |

| 3-Chlorobenzyl derivative | -Cl | 3 | 138 ± 7 |

| 4-Chlorobenzyl derivative | -Cl | 4 | 130 ± 8 |

| 3-Trifluoromethylbenzyl derivative | -CF3 | 3 | 168 ± 9 |

| 3-Phenylbenzyl derivative | -Ph | 3 | 155 ± 10 |

Benzoic acid and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The cytotoxic activity is influenced by the nature and position of substituents on the benzene (B151609) ring. For instance, studies on various benzoic acid derivatives have shown that the presence of hydroxyl groups can significantly impact cytotoxicity. researchgate.net

While specific SAR studies focused solely on the cytotoxic activity of a broad range of this compound derivatives are not extensively detailed in the provided search results, a study on 4-(thiazol-5-yl)benzoic acid derivatives introduced a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety. nih.gov This modification led to a three to six-fold increase in antiproliferative activities against the A549 lung cancer cell line compared to the parent compound. nih.gov This suggests that the benzyloxy group, and its substitution pattern, can play a crucial role in modulating the cytotoxic potential of benzoic acid derivatives. The lipophilicity and electronic properties of the substituents are likely key factors in determining the cytotoxic potency.

Influence of Substituents on Photophysical Properties of Complexes

This compound and its derivatives can act as ligands to form complexes with lanthanide ions, which often exhibit interesting photophysical properties, such as luminescence. The substituents on the this compound ligand can significantly influence the luminescent properties of these complexes.

A study on lanthanide complexes with this compound, 3-methoxy-4-benzyloxybenzoic acid, and 3-nitro-4-benzyloxybenzoic acid revealed a strong dependence of the luminescence on the electronic nature of the substituent. rsc.org The incorporation of an electron-releasing methoxy (B1213986) group at the 3-position of this compound increases the electron density of the ligand, leading to improved photoluminescence of the corresponding terbium (Tb³⁺) complexes. rsc.org Conversely, the presence of an electron-withdrawing nitro group at the same position dramatically decreases the sensitization efficiency of the Tb³⁺-centered luminescence. rsc.org This is attributed to the dissipation of the excitation energy through a π*-n transition of the nitro group and the involvement of intramolecular ligand-to-ligand charge transfer (ILCT) bands. rsc.org

The efficiency of energy transfer from the ligand to the lanthanide ion is a critical factor. The weaker photoluminescence observed in europium (Eu³⁺) complexes with these ligands is due to a poor match between the triplet energy levels of the this compound derivatives and the emitting level of the Eu³⁺ ion. rsc.org

| Ligand | Substituent at 3-position | Lanthanide Ion | Relative Luminescence Intensity |

|---|---|---|---|

| This compound | -H | Tb³⁺ | Moderate |

| 3-Methoxy-4-benzyloxybenzoic acid | -OCH₃ (electron-releasing) | Tb³⁺ | High |

| 3-Nitro-4-benzyloxybenzoic acid | -NO₂ (electron-withdrawing) | Tb³⁺ | Low |

| This compound | -H | Eu³⁺ | Weak |

| 3-Methoxy-4-benzyloxybenzoic acid | -OCH₃ | Eu³⁺ | Weak |

| 3-Nitro-4-benzyloxybenzoic acid | -NO₂ | Eu³⁺ | Weak |

Advanced Analytical Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies for Structural Elucidation

Single-crystal X-ray diffraction offers an unparalleled level of detail into the three-dimensional arrangement of atoms and molecules within a crystalline solid.

Analysis of Molecular Geometry and Dihedral Angles

Recent single-crystal X-ray diffraction studies have provided high-precision data on the molecular geometry of 4-benzyloxybenzoic acid. iucr.org A key feature of its structure is the dihedral angle between the two aromatic rings, which has been determined to be 39.76 (9)°. iucr.orgiucr.orgresearchgate.net This angle indicates a significant twist between the phenyl and benzyl (B1604629) moieties. The torsion angle of the C4—O3—C8—C9 bond is -171.59 (12)°, revealing an anti conformation in this linking bridge. iucr.org The C4—O3 bond length is reported as 1.3601 (16) Å, a value that suggests some degree of conjugation between the oxygen lone pair and the adjacent aromatic ring. iucr.orgiucr.org

| Parameter | Value |

|---|---|

| Dihedral Angle (between aromatic rings) | 39.76 (9)° |

| Torsion Angle (C4—O3—C8—C9) | -171.59 (12)° |

| Bond Length (C4—O3) | 1.3601 (16) Å |

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O1—H1···O2 | 0.82 | 1.81 | 2.6213 (15) | 169 |

Comparison with Powder Diffraction Data Precision

While powder X-ray diffraction has also been used to study this compound, the precision of the geometric parameters obtained from single-crystal X-ray diffraction is significantly higher, by approximately an order of magnitude. iucr.orgiucr.org For instance, hydrogen-bond parameters derived from a powder diffraction study were reported as 1.94 Å and 176°, which deviate from the more precise values obtained from single-crystal analysis. iucr.orgiucr.org This highlights the superiority of single-crystal X-ray diffraction for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. Although specific NMR data for this compound is not detailed in the provided search results, typical chemical shifts for analogous compounds can be inferred. For example, in benzoic acid derivatives, the carboxylic acid proton typically appears as a singlet at a high chemical shift (δ > 10 ppm) in ¹H NMR. The aromatic protons would exhibit complex splitting patterns in the aromatic region (δ 7-8.5 ppm). In ¹³C NMR, the carbonyl carbon of the carboxylic acid would be found at a characteristic downfield shift (δ > 165 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. The compound has a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.2433 g/mol . nist.govnist.gov

Under electron ionization (EI), the molecule undergoes fragmentation. Key fragments observed in the mass spectrum of benzoic acid and its derivatives include the loss of the hydroxyl group ([M-OH]⁺), the carboxyl group ([M-COOH]⁺), and cleavage of the phenyl ring. For this compound, characteristic fragmentation would also involve the cleavage of the benzyl ether linkage.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.2433 g/mol |

| CAS Registry Number | 1486-51-7 |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for this purpose. Various stationary phases, such as C18 columns, can be utilized for the separation of benzoic acid derivatives. helixchrom.com The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve efficient separation. Column chromatography is also mentioned as a purification method during the synthesis of this compound. iucr.orgiucr.org Thin Layer Chromatography (TLC) can be used for rapid qualitative analysis and for monitoring the progress of reactions. rsc.org

Vibrational (IR) and Electronic (UV-Vis, Fluorescence) Spectroscopy

Spectroscopic analysis of this compound provides critical insights into its molecular structure, vibrational modes, and electronic properties. Infrared (IR) spectroscopy elucidates the characteristic functional groups, while electronic spectroscopy (UV-Vis absorption and fluorescence) reveals information about the electronic transitions within the molecule's chromophoric systems.

Vibrational Spectroscopy (IR)

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its key functional groups: the carboxylic acid, the ether linkage, and the aromatic rings. The gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database serves as a primary reference for its vibrational analysis. nist.gov

The most prominent feature in the IR spectrum of a carboxylic acid is the broad absorption band resulting from the O-H stretching vibration of the carboxyl group, which is typically observed in the 2500-3300 cm⁻¹ region. nist.gov This broadening is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration presents as a strong, sharp absorption band, typically appearing between 1700 and 1680 cm⁻¹ for aryl carboxylic acids. nist.gov Furthermore, the spectrum will show characteristic absorptions for C-O stretching of the ether and carboxylic acid groups, as well as C-H and C=C stretching and bending vibrations associated with the two aromatic rings.

A detailed assignment of the major vibrational bands observed for this compound is provided in the table below.

Interactive Data Table: Vibrational (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3570 | Medium, Sharp | O-H Stretch (Free) | Carboxylic Acid |

| ~3070 | Medium | Aromatic C-H Stretch | Aromatic Rings |

| ~3040 | Medium | Aromatic C-H Stretch | Aromatic Rings |

| ~2930 | Weak | Methylene C-H Stretch (Asymmetric) | -O-CH₂- |

| ~1760 | Very Strong | C=O Stretch | Carboxylic Acid |

| ~1610 | Strong | C=C Aromatic Ring Stretch | Aromatic Rings |

| ~1515 | Strong | C=C Aromatic Ring Stretch | Aromatic Rings |

| ~1455 | Medium | Methylene C-H Scissoring | -O-CH₂- |

| ~1310 | Strong | C-O Stretch / O-H Bend | Carboxylic Acid |

| ~1260 | Very Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1180 | Strong | In-plane Aromatic C-H Bend | Aromatic Rings |

| ~1015 | Medium | Symmetric C-O-C Stretch | Aryl Ether |

| ~920 | Broad, Medium | Out-of-plane O-H Bend | Carboxylic Acid |

| ~850 | Strong | Out-of-plane Aromatic C-H Bend | Aromatic Rings |

| ~740 | Strong | Out-of-plane Aromatic C-H Bend | Aromatic Rings |

| ~695 | Strong | Out-of-plane Aromatic C-H Bend | Aromatic Rings |

Data interpreted from the gas-phase spectrum provided by the NIST WebBook. nist.gov The O-H stretching region in a condensed phase would typically show a much broader band at lower wavenumbers due to intermolecular hydrogen bonding.

Electronic Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of UV or visible light.

UV-Vis Absorption Spectroscopy

Specific experimental UV-Vis absorption spectra for this compound are not extensively reported in peer-reviewed literature. However, the expected absorption characteristics can be inferred from its molecular structure, which contains two primary chromophores: the p-substituted benzoic acid system and the monosubstituted benzyl group.

Fluorescence Spectroscopy

Generally, aromatic carboxylic acids can fluoresce, with emission properties being highly sensitive to the molecular environment, such as solvent polarity and pH. researchgate.net It can be hypothesized that this compound would display fluorescence upon excitation at a wavelength corresponding to its absorption maxima. The emission would likely originate from the lowest excited singlet state (S₁) of the π-system. The exact emission wavelength and intensity would depend on the extent of electronic communication between the benzoic acid and benzyl ring systems, as well as factors that can quench fluorescence, such as intermolecular interactions and solvent effects.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies and Process Intensification

The traditional synthesis of 4-benzyloxybenzoic acid typically involves the Williamson ether synthesis, where 4-hydroxybenzoic acid is treated with benzyl (B1604629) chloride in the presence of a base. While effective, this method can be energy-intensive and may require lengthy reaction times. Future research is geared towards developing more efficient, sustainable, and scalable synthetic strategies.

Microwave-Assisted Synthesis: A promising alternative to conventional heating is microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times, often from hours to minutes, and improve yields. The application of microwave irradiation to the synthesis of benzoic acid derivatives has been shown to be an efficient method. google.com The rapid and uniform heating provided by microwaves can lead to higher purity products and a more environmentally friendly process. google.com

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, particularly in terms of safety, scalability, and process control. The synthesis of substituted benzoic acids has been successfully demonstrated in continuous flow systems, highlighting the potential for improved process control and safety, especially for exothermic reactions. nih.gov A continuous flow process for the synthesis of this compound could lead to higher throughput and more consistent product quality.

Catalytic C-H Activation: A more atom-economical approach that is gaining traction is the direct C-H activation/functionalization. Research into rhodium-catalyzed annulation of benzoic acids with alkynes demonstrates the potential for creating complex molecules from simple precursors through C-H activation. mdpi.com While not yet specifically applied to this compound, this methodology represents a frontier in organic synthesis that could lead to novel and more direct routes to this compound and its derivatives.

| Methodology | Key Advantages | Potential for this compound Synthesis | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | High potential for rapid and efficient synthesis. | google.com |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Suitable for large-scale, consistent production. | nih.gov |

| Catalytic C-H Activation | High atom economy, novel bond formations. | Potential for developing novel, direct synthetic routes. | mdpi.com |

Exploration of Novel Therapeutic Applications and Target Validation

Derivatives of this compound have shown promise in a variety of therapeutic areas. Future research will focus on elucidating their mechanisms of action and validating their molecular targets to pave the way for clinical applications.

Neuroprotective Agents: Benzyloxy benzamide (B126) derivatives have been investigated as neuroprotective agents, particularly for ischemic stroke. nih.gov These compounds are designed to disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a pathway implicated in neuronal damage. nih.gov Furthermore, chalcone (B49325) derivatives containing a 4-benzyloxy moiety have been synthesized and evaluated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov

Anti-inflammatory and Anticancer Properties: The anti-inflammatory potential of hydroxybenzoic acid derivatives is well-documented. mdpi.comnih.gov Research into 4-(O-β-D-glucopyranosyloxy)benzoic acid has demonstrated its ability to decrease experimental inflammation. nih.gov In the realm of oncology, benzoic acid derivatives are being explored for their ability to retard cancer cell growth, with some compounds showing histone deacetylase (HDAC) inhibitory activity. fip.org The structural similarity of this compound to these active compounds suggests that it could be a valuable scaffold for the development of new anti-inflammatory and anticancer drugs.

Target Validation: A crucial aspect of future research will be the identification and validation of the specific molecular targets of this compound derivatives. In silico studies, such as molecular docking, have been employed to predict the binding of benzoic acid derivatives to various protein targets, including those involved in cancer and viral infections. nih.govnih.gov These computational approaches, combined with experimental validation, will be essential for understanding the therapeutic potential of these compounds.

| Therapeutic Area | Potential Mechanism of Action | Key Research Findings | References |

|---|---|---|---|

| Neuroprotection (Stroke, Alzheimer's) | Inhibition of PSD95-nNOS interaction, Acetylcholinesterase inhibition. | Benzyloxy benzamides show neuroprotective effects in stroke models; benzyloxychalcones inhibit acetylcholinesterase. | nih.govnih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways. | Glycosylated derivatives of a similar structure exhibit anti-inflammatory activity. | nih.gov |

| Anticancer | Histone deacetylase (HDAC) inhibition. | Benzoic acid derivatives have been shown to inhibit cancer cell growth. | fip.org |

Rational Design of Advanced Functional Materials

The rigid, aromatic structure of this compound makes it an excellent building block for the creation of advanced functional materials. The rational design of these materials involves leveraging the specific chemical and physical properties of the molecule to achieve desired functionalities.

Liquid Crystals: Benzoic acid derivatives are widely used in the development of liquid crystals due to their ability to form ordered structures through intermolecular hydrogen bonding. nih.gov The mesomorphic behavior of these materials can be tuned by modifying the length and nature of the alkoxy chain. nih.govnih.gov 4-alkoxybenzoic acids, structurally similar to this compound, are known to exhibit liquid crystalline phases, making them suitable for applications in displays and sensors. nih.govresearchgate.netjlu.edu.cn

Polymers and Nanoparticles: this compound can be incorporated into polymers to impart specific properties. For instance, benzoic acid-functionalized polymers can be used to create films with modified surface properties. The incorporation of functional additives into polymer crystalline phases is an emerging area of research. nih.gov Additionally, benzoic acid can be used to functionalize nanoparticles, altering their magnetic and optical properties. samipubco.com

| Material Type | Role of this compound | Potential Applications | References |

|---|---|---|---|

| Liquid Crystals | Mesogenic core unit. | Displays, sensors, optical devices. | nih.govnih.govresearchgate.netjlu.edu.cn |

| Polymers | Functional monomer or additive. | Films with tailored surface properties, functional materials. | nih.gov |

| Nanoparticles | Surface functionalizing agent. | Magnetic and optical materials. | samipubco.com |

Computational Chemistry and In Silico Modeling for Predictive Studies

Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and development of new molecules and materials. These methods provide valuable insights into the properties and behavior of this compound at the molecular level.

Density Functional Theory (DFT) Studies: DFT calculations are used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov For benzoic acid derivatives, DFT has been employed to understand the influence of substituents on their properties, including their HOMO-LUMO energy gaps, which are crucial for predicting their optical and electronic behavior. nih.gov Such studies can guide the design of new derivatives with tailored properties.

Molecular Docking and Dynamics Simulations: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. nih.govnih.gov This is particularly valuable in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. Molecular dynamics simulations can further elucidate the stability and conformational changes of the ligand-protein complex over time. fip.org

Predictive Modeling of Physicochemical Properties: In silico models are being developed to predict various physicochemical properties, such as solubility, which is a critical parameter in both pharmaceutical development and material science. researchgate.netnih.gov By leveraging machine learning and large datasets, these models can provide rapid and accurate predictions, reducing the need for extensive experimental work.

| Computational Method | Information Gained | Applications | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, stability, reactivity, optical properties. | Guiding the design of new derivatives with specific electronic and optical properties. | nih.gov |

| Molecular Docking | Binding affinity and orientation to biological targets. | Identifying potential therapeutic targets and designing new drugs. | nih.govnih.gov |

| Molecular Dynamics Simulations | Stability and dynamics of molecular systems. | Understanding protein-ligand interactions and the behavior of materials. | fip.org |

| Predictive Modeling (e.g., for solubility) | Physicochemical properties. | Early-stage screening of drug candidates and material design. | researchgate.netnih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Benzyloxybenzoic acid, and how are protecting groups utilized in its preparation?

- Methodological Answer : A common synthetic route involves benzyl protection of the hydroxyl group in 4-hydroxybenzoic acid. For example, benzyl bromide or chloride is used in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetone . The reaction typically requires 12–24 hours, followed by purification via recrystallization (ethanol/water) or column chromatography. Deprotection can be achieved using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr/AcOH) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H NMR (δ ~5.1 ppm for benzyl-OCH₂, aromatic protons at δ 6.8–8.0 ppm) and ¹³C NMR (carbonyl at ~167 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass spectrometry : ESI-MS or EI-MS for molecular ion confirmation (m/z 228.24 [M+H]⁺) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, DMSO, DMF). Stability tests show degradation <5% over 6 months when stored at 2–8°C in inert atmospheres. Accelerated stability studies (40°C/75% RH for 4 weeks) indicate no significant decomposition, validated via HPLC .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (R36/R22 hazards). Work in a fume hood to prevent inhalation. In case of exposure:

- Skin : Wash with soap/water.

- Eyes : Rinse with saline for 15 minutes.

Waste should be neutralized with NaOH (pH 7–8) before disposal .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in esterification or coupling reactions?

- Methodological Answer : For esterification, use Steglich conditions (DCC/DMAP in DCM) to activate the carboxylic acid, followed by nucleophilic attack by alcohols. Kinetic studies (e.g., monitoring via FT-IR for carbonyl disappearance) and isotopic labeling (e.g., ¹⁸O) can confirm mechanisms. For Suzuki-Miyaura coupling, prepare the boronic ester derivative (e.g., 4-benzyloxyphenylboronic acid pinacol ester) using Pd(PPh₃)₄ and base (Na₂CO₃) in THF/water .

Q. What strategies are effective for derivatizing this compound into pharmacologically relevant compounds?

- Methodological Answer :

- Amide formation : React with amines (e.g., cyclohexylamine) using EDC/HOBt in DMF to yield bioactive derivatives .

- Ester derivatives : Synthesize prodrugs via alkylation (e.g., 4-(octanoyloxy)benzoic acid) for enhanced lipophilicity .

- Fluorescent probes : Attach dansyl chloride via SN2 displacement for cellular imaging .

Q. How do structural modifications of this compound impact its biological activity in enzyme inhibition studies?

- Methodological Answer : Replace the benzyl group with electron-withdrawing substituents (e.g., nitro) to enhance binding to enzyme active sites. Conduct molecular docking (AutoDock Vina) and kinetic assays (e.g., IC₅₀ determination via spectrophotometry). For COX-2 inhibition, compare IC₅₀ values of derivatives using celecoxib as a control .

Q. What challenges arise in chromatographic analysis of this compound derivatives, and how are they resolved?

- Methodological Answer : Challenges include peak tailing due to polar carboxylic groups. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.